4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine
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Overview
Description
4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-D]pyrimidine
- 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-D]pyrimidine
- 5-(4-Methylphenyl)-4-(4-morpholinyl)thieno[2,3-D]pyrimidine
Uniqueness
4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of the allyl group, which can impart distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
12-(2-methoxy-4-prop-2-enylphenoxy)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C20H20N2O2S/c1-4-6-13-9-10-15(16(11-13)23-3)24-19-18-14-7-5-8-17(14)25-20(18)22-12(2)21-19/h4,9-11H,1,5-8H2,2-3H3 |
InChI Key |
LLSDURGVSPYUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C(C=C(C=C4)CC=C)OC |
Origin of Product |
United States |
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